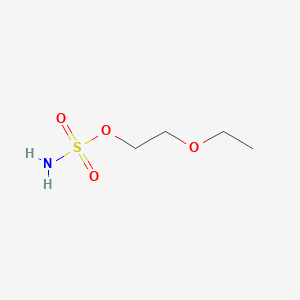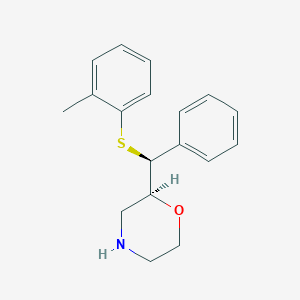![molecular formula C8H11ClO B12535559 Spiro[2.4]heptane-1-carbonyl chloride CAS No. 663618-26-6](/img/structure/B12535559.png)
Spiro[2.4]heptane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.4]heptane-1-carbonyl chloride is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cycloheptane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane-1-carbonyl chloride typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for spiro[2The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.4]heptane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to spiro[2.4]heptane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions to form amides and esters.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents under controlled temperatures.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]heptane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of spiro[2.4]heptane-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: The precursor to spiro[2.4]heptane-1-carbonyl chloride.
Spiro[2.4]heptane-1-methanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its spirocyclic structure and reactivity as an acylating agent. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
663618-26-6 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
spiro[2.4]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2 |
InChI-Schlüssel |
ZLZNXNCLCHUQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)


![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)



![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)

![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
